methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a phthalimide moiety, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps. One common approach starts with the preparation of the phthalimide derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
Uniqueness
What sets methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-1H-1,2,4-triazole-5-carboxylate apart from similar compounds is its combination of a triazole ring and a phthalimide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17N5O5 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
methyl 3-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C17H17N5O5/c1-8(2)11(13(23)19-17-18-12(20-21-17)16(26)27-3)22-14(24)9-6-4-5-7-10(9)15(22)25/h4-8,11H,1-3H3,(H2,18,19,20,21,23) |
InChI Key |
UMZFIPHAVPTXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=NNC(=N1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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